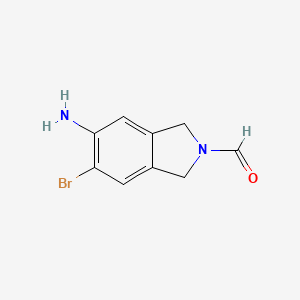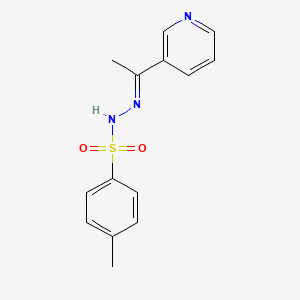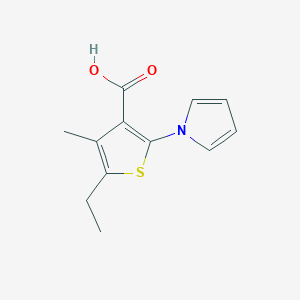
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1) and has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide acts as a potent and selective inhibitor of GlyT1, which leads to an increase in the extracellular levels of glycine in the brain. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are important for synaptic plasticity and cognitive function. 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1, as well as its ability to modulate multiple neurotransmitter systems. However, its limitations include its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One potential application is in the treatment of schizophrenia, where it has shown promising results in preclinical studies. Another potential application is in the treatment of Alzheimer's disease, where it has been shown to enhance cognitive function. Additionally, 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may have potential applications in the treatment of anxiety and depression, as well as other neurological and psychiatric disorders. Further research is needed to fully understand the therapeutic potential of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide and to develop effective treatment strategies.
Méthodes De Synthèse
The synthesis of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, including the reaction of 2-chloronicotinic acid with methylamine, followed by the addition of phenylmagnesium bromide and tetrahydrofuran-3-ol. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. GlyT1 is a transporter protein that regulates the levels of glycine in the brain, which is an important neurotransmitter involved in the regulation of mood, cognition, and behavior. Dysregulation of glycine levels has been implicated in the pathogenesis of several neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
5-chloro-N-methyl-6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-20(13-5-3-2-4-6-13)17(21)12-9-15(18)16(19-10-12)23-14-7-8-22-11-14/h2-6,9-10,14H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWILXNXIAANRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)

![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)
![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)
![5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)
![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)



![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2717610.png)
![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)
